molecular formula C7H13N B3279549 tert-butyl(prop-2-yn-1-yl)amine CAS No. 6943-49-3

tert-butyl(prop-2-yn-1-yl)amine

Cat. No.: B3279549
CAS No.: 6943-49-3
M. Wt: 111.18 g/mol
InChI Key: HFHYSEXNJLYHIF-UHFFFAOYSA-N
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Description

tert-Butyl(prop-2-yn-1-yl)amine: is an organic compound with the molecular formula C7H13N . It is a member of the propargylamine family, characterized by the presence of a propargyl group (a carbon-carbon triple bond) attached to an amine. This compound is known for its versatility in various chemical reactions and its applications in different fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl(prop-2-yn-1-yl)amine can be synthesized through several methods. One common approach involves the A3 coupling reaction , which is a three-component reaction involving an aldehyde, an alkyne, and an amine. This reaction is typically catalyzed by a transition metal such as copper or ruthenium . For instance, the reaction of cyclohexanone, an amine, and an alkyne in the presence of copper(II) chloride at 110°C under solvent-free conditions yields this compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger-scale production. These methods may include continuous flow processes and the use of more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl(prop-2-yn-1-yl)amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form saturated amines.

    Substitution: The propargyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium cyanide (NaCN) can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

tert-Butyl(prop-2-yn-1-yl)amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

tert-Butyl(prop-2-yn-1-yl)amine can be compared with other propargylamines such as:

    Pargyline: A monoamine oxidase inhibitor used in the treatment of hypertension and Parkinson’s disease.

    Rasagiline: Another MAOI with neuroprotective properties, used in the treatment of Parkinson’s disease.

    Selegiline: An MAOI used to treat Parkinson’s disease and major depressive disorder.

Uniqueness: this compound is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its tert-butyl group provides steric hindrance, which can influence its reactivity and selectivity in various reactions .

Properties

IUPAC Name

2-methyl-N-prop-2-ynylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-5-6-8-7(2,3)4/h1,8H,6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHYSEXNJLYHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90287924
Record name n-tert-butylprop-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6943-49-3, 20412-53-7
Record name NSC53429
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53429
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-tert-butylprop-2-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90287924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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